![molecular formula C14H19FN4O2 B2887381 N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920393-70-0](/img/structure/B2887381.png)
N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide” is a complex organic compound. It contains a fluorobenzyl group, a methylpiperazine group, and an oxalamide group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors such as its exact molecular structure and the presence of functional groups. For example, the presence of the polar amide group could influence its solubility in water .Applications De Recherche Scientifique
Radiolabeling for Imaging
A study by Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist with a structure related to N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide, utilizing a module-assisted two-step one-pot procedure. The final product, after HPLC purification, demonstrated high radiochemical yields and purity, suggesting potential applications in medical imaging, particularly positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging for diseases involving the CCR1 receptor (Mäding et al., 2006).
Neuroprotective Effects
Iwamoto and Kita (2006) investigated N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769), a molecule structurally similar to this compound, focusing on its potential as a neuroprotective drug. The compound showed preferential inhibition of the Na+/Ca2+ exchanger NCX3 over NCX1 and NCX2, suggesting a possible application in protecting against neuronal cell damage induced by hypoxia/reoxygenation (Iwamoto & Kita, 2006).
Antimicrobial Activity
Yolal et al. (2012) synthesized a series of new compounds including 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline derivatives, which are structurally related to this compound, and evaluated their antimicrobial activities. One of the compounds showed high inhibitory activity against Mycobacterium smegmatis, indicating potential applications as antimicrobial agents, particularly against bacterial infections (Yolal et al., 2012).
Cancer Research
Keller et al. (2017) developed a radiolabeled argininamide-type neuropeptide Y Y1R antagonist derived from a high-affinity Y1R antagonist, which shares structural features with this compound. This development was aimed at imaging studies of Y1R-positive tumors, particularly mammary carcinoma, suggesting a role in cancer diagnostics and potentially in the therapeutic targeting of tumor cells expressing the Y1 receptor (Keller et al., 2017).
Mécanisme D'action
Target of Action
It is known that this compound is a precursor involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, egfr and aurora a kinase inhibitors, and neurokinin-2 receptor antagonists .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(4-methylpiperazin-1-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2/c1-18-6-8-19(9-7-18)17-14(21)13(20)16-10-11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMFQXYLNGLZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.